2-Methyldodecanal

Vapor pressure Fragrance substantivity Volatility profile

2-Methyldodecanal (CAS 37596-36-4), also designated as 2-methyl dodecanal or methyl decyl acetaldehyde, is a saturated branched-chain C13 aliphatic aldehyde with molecular formula C13H26O and molecular weight 198.35 g/mol. It belongs to the class of long-chain fatty aldehydes used as fragrance agents in perfumery, personal care products, and household formulations.

Molecular Formula C13H26O
Molecular Weight 198.34 g/mol
CAS No. 37596-36-4
Cat. No. B1615299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyldodecanal
CAS37596-36-4
Molecular FormulaC13H26O
Molecular Weight198.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C)C=O
InChIInChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h12-13H,3-11H2,1-2H3
InChIKeyISZREKMLQKLUDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyldodecanal (CAS 37596-36-4) – Technical Baseline for Industrial Fragrance Procurement


2-Methyldodecanal (CAS 37596-36-4), also designated as 2-methyl dodecanal or methyl decyl acetaldehyde, is a saturated branched-chain C13 aliphatic aldehyde with molecular formula C13H26O and molecular weight 198.35 g/mol [1]. It belongs to the class of long-chain fatty aldehydes used as fragrance agents in perfumery, personal care products, and household formulations [2]. The compound is listed in the ECHA C&L Inventory under EC 253-562-6 with harmonized CLP classification Skin Irrit. 2 (H315), Skin Sens. 1 (H317), and Aquatic Acute 1 (H400) as part of a notified reaction mass [3]. The 2-methyl branch on the dodecanal backbone differentiates this compound from both linear aldehydes of similar carbon count and from shorter-chain branched analogs, giving it a distinctive vapor pressure, substantivity, and organoleptic profile relevant for scientific selection in fragrance compounding [1].

Why 2-Methyldodecanal Cannot Be Directly Replaced by Aldehyde C12 MNA, Dodecanal, or Tridecanal in Fragrance Formulations


Substituting 2-methyldodecanal with its closest commercially available analogs—2-methylundecanal (Aldehyde C12 MNA, CAS 110-41-8), dodecanal (Aldehyde C12 Lauric, CAS 112-54-9), or tridecanal (CAS 10486-19-8)—introduces quantifiable deviations in volatility, substantivity, and organoleptic character that can destabilize a formulated fragrance. The 2-methyl branch combined with a C13 backbone produces a vapor pressure approximately two orders of magnitude lower than 2-methylundecanal (~0.014 vs. ~1.43 mmHg at 25°C) [1][2], fundamentally altering the evaporation curve and top-note to base-note transition in a fragrance composition. The characteristic scent profile—dominated by waxy (70.37%) and citrus (59.03%) facets with a suppressed metallic note relative to 2-methylundecanal—cannot be replicated by linear aldehydes or shorter-chain branched analogs [3]. Furthermore, regulatory procurement considerations differ: 2-methyldodecanal is explicitly cited in patent literature for specific deodorizing applications (JP2015067557) where generic substitution has not been validated [4]. These physicochemical and application-specific factors make indiscriminate interchange scientifically unsound.

Quantitative Differentiation Evidence: 2-Methyldodecanal vs. Closest Analogs – Measurable Performance Gaps


Vapor Pressure: 2-Methyldodecanal vs. 2-Methylundecanal (Aldehyde C12 MNA) – A ~102-Fold Difference Driving Substantivity

2-Methyldodecanal exhibits an estimated vapor pressure of 0.014 mmHg at 25°C, whereas its closest branched-chain homolog, 2-methylundecanal (Aldehyde C12 MNA, CAS 110-41-8), has a vapor pressure of 1.428 mmHg at the same temperature—representing an approximately 102-fold difference [1][2]. The one-carbon chain extension and methyl branch position in 2-methyldodecanal reduce vapor-phase concentration at equilibrium, thereby prolonging the scent-evaporation profile on skin and fabric. This vapor pressure also positions 2-methyldodecanal between the more volatile dodecanal (VP ~0.015–0.024 mmHg) and the less volatile higher homolog 2-methyltetradecanal (C15) [3].

Vapor pressure Fragrance substantivity Volatility profile

Boiling Point: 2-Methyldodecanal vs. 2-Methylundecanal – An 86°C Elevation Enabling High-Temperature Processing

The boiling point of 2-methyldodecanal is reported as 257–258°C at 760 mmHg, whereas 2-methylundecanal (Aldehyde C12 MNA) boils at 170–171°C at 760 mmHg—a difference of approximately 86–87°C [1][2]. This substantial elevation reflects the additional methylene unit in the chain plus the methyl branching effect. The higher boiling point of 2-methyldodecanal is comparable to tridecanal (257.3°C), its linear C13 counterpart, confirming that the boiling point is primarily chain-length driven, but the branched structure confers distinct olfactory properties not achievable with the linear isomer .

Boiling point Thermal stability Fragrance compounding

Octanol-Water Partition Coefficient (LogP): 2-Methyldodecanal vs. 2-Methylundecanal – Enhanced Lipophilicity Driving Skin and Fabric Substantivity

2-Methyldodecanal has an estimated logP (o/w) of 5.34 (TGSC) and an XLogP3-AA of 5.50, while 2-methylundecanal has an estimated logP of 4.83–4.97 across multiple databases [1][2][3]. The difference of approximately 0.4–0.7 logP units translates to a 2.5–5× higher octanol-water partition coefficient, indicating greater lipophilicity for 2-methyldodecanal. This enhanced lipophilicity is a direct structural consequence of the additional methylene group in the C13 chain. For comparison, dodecanal has an experimental logP of ~5.13, and tridecanal has an estimated logP of ~5.69, positioning 2-methyldodecanal between these two linear analogs [4].

LogP Skin substantivity Fragrance deposition

Scent Profile Quantitative Differentiation: 2-Methyldodecanal vs. 2-Methylundecanal – Waxy-Citrus Dominance vs. Metallic-Amber Character

Quantitative scent descriptor analysis of 2-methyldodecanal reveals a profile dominated by waxy (70.37%), citrus (59.03%), fresh (54.18%), and aldehydic (51.71%) character, with secondary floral (50.79%) and fatty (42.61%) notes [1]. In contrast, 2-methylundecanal (Aldehyde C12 MNA) is consistently described in authoritative databases and perfumery references as having a prominent metallic, gassy, diffusive character with coumarin and amber undertones—a profile markedly distinct from 2-methyldodecanal . Dodecanal (Aldehyde C12 Lauric) is described as soapy, waxy, aldehydic, citrus, and green with orange-mandarin facets [2]. The absence of pronounced metallic notes in 2-methyldodecanal's profile allows formulators to achieve a clean, waxy-citrus aldehydic effect without the sharp metallic edge characteristic of 2-methylundecanal.

Scent profile Organoleptic analysis Fragrance composition

Patent-Validated Application Specificity: 2-Methyldodecanal for Cold Permanent Treatment Odor Masking (JP2015067557)

Japanese Patent JP2015067557A (Hasegawa T Co Ltd, published 2015-04-13) specifically selects 2-methyldodecanal as one of a defined set of perfumes (Component A) for deodorizing or masking the reaction odor generated during cold permanent hair treatment, specifically targeting dimethyl diselenide and methyl methylthio selenide [1]. The patent names 2-methyldodecanal among a short list of only ~20 specifically identified fragrance materials that demonstrated efficacy for this challenging application. No other branched or linear C12–C14 aldehyde is named in this patent's Component A, indicating that 2-methyldodecanal's combination of volatility, substantivity, and odor-masking efficacy for selenide compounds was specifically validated, whereas closer analogs (2-methylundecanal, dodecanal, tridecanal) were either not tested or did not meet the efficacy threshold for inclusion.

Patent specificity Deodorizing application Hair treatment formulation

REACH Regulatory and Hazard Classification Profile: Implications for Industrial Procurement, Handling, and Environmental Compliance

Under the EU CLP regulation, 2-methyldodecanal (as part of a notified reaction mass with tridecanal, pentadecanal, and 2-methyltetradecanal under EC 931-038-4) carries harmonized hazard classifications: Skin Irritation Category 2 (H315: Causes skin irritation), Skin Sensitization Category 1 (H317: May cause an allergic skin reaction), and Acute Aquatic Toxicity Category 1 (H400: Very toxic to aquatic life), with chronic aquatic hazard H410 [1]. In contrast, 2-methylundecanal (Aldehyde C12 MNA) is also classified as H315 and H317 under IFRA Standards, with a substantivity of 388 hours at 100% that may lead to prolonged skin exposure . Dodecanal is listed with no safety concern at current flavor-use levels by JECFA (No. 110) [2]. The aquatic toxicity profile of 2-methyldodecanal (H400/H410) is a critical differentiator: procurement and formulation teams must account for environmental risk management measures that may not apply to dodecanal or 2-methylundecanal, influencing total cost of ownership and regulatory compliance burden.

REACH compliance CLP classification Industrial safety procurement

Validated Application Scenarios for 2-Methyldodecanal – Where Procurement of This Specific Aldehyde Is Scientifically Justified


Long-Lasting Fine Fragrance Base Notes Requiring Extended Skin Substantivity

2-Methyldodecanal's vapor pressure of 0.014 mmHg at 25°C—approximately 102-fold lower than 2-methylundecanal [1]—combined with its elevated logP of 5.34–5.50 [2], makes it the scientifically preferred choice for fragrance formulations targeting extended substantivity on skin. Where 2-methylundecanal (Aldehyde C12 MNA) delivers a powerful but relatively short-lived aldehydic burst (substantivity ~388 hours on blotter but significantly shorter on living skin due to its higher volatility) , 2-methyldodecanal provides a slower-release aldehydic profile that persists into the dry-down phase. Formulators developing luxury eaux de parfum, amber-aldehydic compositions, and woody-floral fragrances where the aldehydic signature must endure beyond the top-note stage should specify 2-methyldodecanal rather than shorter-chain branched aldehydes.

Cold Permanent Hair Treatment Products with Selenium/Sulfur Odor Masking Requirements

Japanese Patent JP2015067557A specifically validates 2-methyldodecanal among a curated panel of only ~20 fragrance materials for deodorizing the dimethyl diselenide and methyl methylthio selenide reaction odors generated during cold permanent hair treatments [3]. Neither 2-methylundecanal, dodecanal, tridecanal, nor any other branched or linear aldehyde of similar carbon count appears in the patent's Component A list. For manufacturers of professional or consumer hair permanent/straightening products, this patent provides a defensible basis for selecting 2-methyldodecanal over generic aldehyde alternatives, particularly where regulatory or marketing claims of 'specifically formulated for permanent treatment odor control' are advantageous.

High-Temperature Candle and Home Fragrance Manufacturing Processes

With a boiling point of 257–258°C [1], 2-methyldodecanal withstands the melt-pool temperatures encountered in candle wax incorporation (typically 70–90°C) and hot-fill air-care product manufacturing with substantially lower volatile loss than 2-methylundecanal (boiling point ~171°C). The boiling point differential of ~86°C [4] translates to a significantly reduced fraction of fragrance material lost to evaporation during high-temperature blending, pouring, and curing stages. Procurement for candle and home fragrance manufacturing lines where process temperatures exceed 80°C should prioritize 2-methyldodecanal over 2-methylundecanal to minimize costly fragrance loss and ensure batch-to-batch olfactory consistency.

Laundry Care and Fabric Conditioner Formulations Targeting Multi-Day Residual Fragrance

The combination of low vapor pressure (0.014 mmHg) [1], high logP (5.34–5.50) [2], and a scent profile dominated by waxy (70.37%) and fresh (54.18%) descriptors [5] positions 2-methyldodecanal as an optimal aldehydic component for laundry care products requiring multi-day fragrance retention on cotton and synthetic fabrics. The high logP promotes partitioning from the aqueous wash solution onto hydrophobic fabric fibers, while the low vapor pressure ensures slow release over days rather than hours. The waxy-fresh scent character aligns with consumer-preferred 'clean laundry' olfactory signatures without the metallic harshness of 2-methylundecanal, which can read as 'chemical' or 'industrial' on fabric substrates. Formulators should specify 2-methyldodecanal specifically, as generic substitution with C12 aldehydes will compromise the fragrance longevity profile.

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